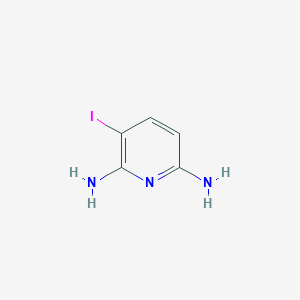

3-Iodopyridine-2,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodopyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCCUFRNNYDTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332995 | |

| Record name | 3-iodopyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856851-34-8 | |

| Record name | 3-iodopyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodopyridine-2,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 3 Iodopyridine 2,6 Diamine

Chemical Reactivity of the Iodine Substituent

The carbon-iodine bond in 3-Iodopyridine-2,6-diamine is the primary site for transformations that build molecular complexity. The electron-rich nature of the diaminopyridine ring influences the reactivity of the iodine substituent, making it amenable to palladium-catalyzed cross-coupling reactions and other transformations.

Cross-Coupling Reactions Involving the Iodine Moiety

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the iodine atom serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organohalide and an organoboron compound. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided search results, the general principles of this reaction are well-established for a wide range of iodo-substituted aromatic and heteroaromatic compounds. Typically, the reaction involves a palladium catalyst, such as Pd(PPh₃)₄, and a base to facilitate the transmetalation step. The reaction is compatible with a variety of functional groups, making it a valuable method for the synthesis of biaryl and heteroaryl compounds.

A representative, though generalized, reaction scheme for the Suzuki-Miyaura coupling of an iodo-heterocycle is shown below. The successful application of this methodology to this compound would enable the synthesis of a diverse library of 3-aryl- and 3-heteroaryl-pyridine-2,6-diamines. The yields of such reactions are influenced by the nature of the boronic acid, the catalyst system, the base, and the reaction conditions. For instance, electron-rich boronic acids have been observed to produce good yields in Suzuki-Miyaura reactions of other heterocyclic systems mdpi.com.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters (Hypothetical for this compound)

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | Not specified |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | Not specified |

| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 80 | Not specified |

The Negishi cross-coupling reaction provides another powerful method for carbon-carbon bond formation, involving the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex wikipedia.org. This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms wikipedia.org. The general applicability of Negishi coupling to iodo-substituted heterocycles suggests its potential for the functionalization of this compound.

The reaction typically proceeds under mild conditions and can be used to introduce a wide variety of alkyl, alkenyl, aryl, and heteroaryl substituents. The choice of catalyst and ligands is crucial for achieving high yields and selectivity. While specific examples for this compound are not detailed in the search results, the reaction of other iodo-heterocycles with organozinc reagents has been successfully demonstrated nih.gov.

Table 2: Representative Negishi Cross-Coupling Reaction Parameters (Hypothetical for this compound)

| Entry | Organozinc Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 60 | Not specified |

| 2 | Ethylzinc bromide | Pd(dppf)Cl₂ | DMF | 50 | Not specified |

| 3 | (Thiophen-2-yl)zinc iodide | Ni(acac)₂ / PPh₃ | Dioxane | 70 | Not specified |

Nucleophilic Aromatic Substitution on Pyridine (B92270) Rings

While the iodine atom in this compound is primarily reactive in cross-coupling reactions, nucleophilic aromatic substitution (SNAAr) at this position is also a possibility, although generally less favored for iodoarenes compared to activated aryl chlorides or fluorides. The presence of the two electron-donating amino groups on the pyridine ring would typically deactivate the ring towards nucleophilic attack. However, under forcing conditions or with very strong nucleophiles, substitution of the iodine may occur. For instance, reactions of halopyridines with alkoxides like sodium methoxide (B1231860) can lead to the corresponding methoxy-substituted pyridines google.comresearchgate.net.

Halogen Dance Reactions

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. This reaction typically proceeds via a deprotonation-reprotonation sequence involving an organometallic intermediate. While the halogen dance has been studied for various halopyridines, specific reports on this compound undergoing this rearrangement were not found in the provided search results chemicalbook.comnih.govmdpi.com. The presence of the two amino groups could potentially influence the acidity of the ring protons and thus affect the feasibility and outcome of a halogen dance reaction.

Reactivity of Amine Functional Groups

The two primary amino groups at the 2- and 6-positions of this compound are nucleophilic and can participate in a variety of chemical transformations, including acylation, alkylation, and diazotization reactions. These reactions offer a pathway to further functionalize the molecule and synthesize a range of derivatives.

The reactivity of these amino groups is analogous to that of 2,6-diaminopyridine (B39239). For instance, they can be acylated with acid chlorides or anhydrides to form the corresponding amides. Selective mono- or di-acylation can often be controlled by the stoichiometry of the reagents and the reaction conditions. Similarly, alkylation of the amino groups can be achieved using alkyl halides, although controlling the degree of alkylation (mono- versus di-alkylation, and primary versus secondary amine formation) can be challenging medcraveonline.com. The presence of two amino groups also allows for the formation of cyclic structures, such as in the synthesis of macrocycles via Pd-catalyzed amination with dihaloarenes cas.cz.

In the context of drug development, the amino groups of a related compound, 2,6-diamino-3-phenylazopyridine, have been shown to be susceptible to N-oxidation, a common metabolic pathway ijpsr.com. Furthermore, the amino groups can be protected, for example by acetylation, to allow for selective reactions at other positions of the molecule ijpsr.com.

Acylation and Alkylation Reactions

The amino groups of 2,6-diaminopyridine derivatives are susceptible to acylation and alkylation reactions, leading to the formation of a diverse range of N-substituted products. While specific studies on the acylation and alkylation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on the parent compound, 2,6-diaminopyridine.

Acylation: The reaction of 2,6-diaminopyridine with acylating agents such as acyl chlorides or anhydrides typically results in the formation of di-acylated products. For instance, the reaction of 2,6-diaminopyridine with benzoyl chloride derivatives in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF) yields 2,6-bis(benzoylamino)pyridines nih.gov. This suggests that this compound would similarly undergo diacylation to afford N,N'-(3-iodopyridine-2,6-diyl)dibenzamide derivatives. The reaction conditions, including the choice of solvent and base, can influence the efficiency of the acylation process.

Alkylation: The amino groups of diaminopyridines can also be alkylated using various alkylating agents, such as alkyl halides. While detailed studies on the alkylation of this compound are limited, it is anticipated that the reaction would proceed via nucleophilic substitution, where the nitrogen atoms of the amino groups attack the electrophilic carbon of the alkyl halide. Depending on the stoichiometry and reaction conditions, mono- or di-alkylated products could be obtained. The presence of the bulky iodine atom adjacent to one of the amino groups might introduce some steric hindrance, potentially influencing the regioselectivity of mono-alkylation.

Table 1: Representative Acylation and Alkylation Reactions of 2,6-Diaminopyridine Analogs

| Starting Material | Reagent | Product | Reaction Type |

| 2,6-Diaminopyridine | Benzoyl chloride | 2,6-Bis(benzoylamino)pyridine | Acylation |

| 2,6-Diaminopyridine | 4-Methylbenzoyl chloride | 2,6-Bis(4-methylbenzoylamino)pyridine | Acylation |

| 2,6-Diaminopyridine | Rhodamine B acid chloride | Rhodamine-coupled 2,6-diaminopyridine | Acylation |

Formation of Schiff Base Derivatives

The condensation of primary amines with carbonyl compounds to form imines, commonly known as Schiff bases, is a fundamental reaction in organic chemistry. 2,6-Diaminopyridine and its derivatives are excellent precursors for the synthesis of bis-Schiff bases due to the presence of two primary amino groups.

The reaction of 2,6-diaminopyridine with aromatic aldehydes, such as 4-carboxybenzaldehyde, in a suitable solvent like ethanol, leads to the formation of the corresponding bis-Schiff base google.com. The reaction typically proceeds under reflux conditions and may not require a catalyst google.com. Similarly, the condensation of 2,6-diaminopyridine with salicylaldehyde (B1680747) yields N,N'-bis(salicylidene)-2,6-diaminopyridine researchgate.net. Based on these examples, it is highly probable that this compound will react with a variety of aldehydes and ketones to form the corresponding bis-Schiff base derivatives. The general reaction involves the nucleophilic attack of the amino groups on the carbonyl carbon, followed by dehydration to form the C=N double bond.

Table 2: Examples of Schiff Base Formation from 2,6-Diaminopyridine

| Amine | Carbonyl Compound | Product |

| 2,6-Diaminopyridine | 4-Carboxybenzaldehyde | 2,6-Diaminopyridine condensed 4-carboxybenzaldehyde bis-Schiff base |

| 2,6-Diaminopyridine | Salicylaldehyde | N,N'-Bis(salicylidene)-2,6-diaminopyridine |

Cyclocondensation Reactions of Diaminopyridines

Diaminopyridines are valuable building blocks in the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of a new ring by the reaction of the two amino groups with a suitable bifunctional electrophile.

Reactions with Carbonyl Compounds

The reaction of vicinal diamines (1,2-diamines) with 1,2-dicarbonyl compounds is a well-established method for the synthesis of pyrazine (B50134) rings jlu.edu.cn. For instance, the condensation of a 1,2-diamine with a 1,2-diketone in a protic organic solvent generally leads to the formation of a pyrazine-containing aromatic compound jlu.edu.cn. While this compound is a 1,2-diamine with respect to the amino groups, its application in the synthesis of fused pyrazine systems like pyrido[2,3-b]pyrazines through this route has not been extensively detailed in the available literature. However, the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives has been achieved through other multicomponent reactions involving 2-aminopyrazine, an aromatic aldehyde, and a 1,3-dione nih.gov.

The reaction of diaminopyridines with β-dicarbonyl compounds such as 2,6-diacetylpyridine (B75352) can also lead to the formation of macrocyclic Schiff base ligands through template reactions wikipedia.org. These reactions highlight the potential of diaminopyridines to participate in cyclocondensation reactions, although the specific outcomes can vary depending on the nature of the carbonyl compound and the reaction conditions. The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has also been reported from acylated 5-acetyl-4-aminopyrimidines, indicating another pathway for the formation of fused pyridine rings osi.lv.

Table 3: Potential Cyclocondensation Reactions Involving Diaminopyridine Structures

| Diamine Type | Carbonyl Compound Type | Potential Product Type |

| 1,2-Diamine | 1,2-Diketone | Fused Pyrazine (e.g., Pyrido[2,3-b]pyrazine) |

| Diamine | β-Dicarbonyl Compound | Macrocyclic Schiff Base |

Derivatives and Analogs of 3 Iodopyridine 2,6 Diamine

Design and Synthesis of Functionalized Diaminopyridine Derivatives

The functionalization of diaminopyridine scaffolds, including those related to 3-iodopyridine-2,6-diamine, allows for the modulation of their chemical and physical properties. The presence of amino groups provides reactive sites for the introduction of various functional moieties.

One notable example involves the coupling of 2,6-diaminopyridine (B39239) with rhodamine B to create fluorescent sensors for metal ion detection. In this process, 2,6-diaminopyridine is reacted with rhodamine B acid chloride to yield a rhodamine-coupled diaminopyridine. This derivative can be further modified, for instance, by reaction with ammonium (B1175870) formate (B1220265) to produce a rhodamine-labeled formamide. These functionalized diaminopyridines exhibit changes in color and fluorescence in the presence of specific metal ions, such as Fe³⁺ and Al³⁺, by a mechanism involving the chelation-induced opening of the spirolactam ring of the rhodamine component mdpi.comfabad.org.tr.

The synthesis of poly(2,6-diaminopyridine) (PDAP) represents another avenue of functionalization, where the diaminopyridine monomer is polymerized to create nitrogen-rich polymers. These materials are investigated for their potential as electrocatalysts for the oxygen reduction reaction. The polymerization process can be controlled to manipulate the structural and electronic properties of the resulting polymer nih.gov.

Further functionalization can be achieved through reactions targeting the pyridine (B92270) ring itself. For instance, the synthesis of highly functionalized imidazopyridines can be achieved through various photochemical methods, including C-H trifluoromethylation, alkoxylation, and sulfonamidation at the C3 position of the imidazo[1,2-a]pyridine (B132010) scaffold researchgate.net. While not directly starting from this compound, these methods illustrate the potential for functionalizing the pyridine core of related structures.

Table 1: Examples of Functionalized Diaminopyridine Derivatives and their Synthesis

| Derivative | Starting Materials | Reagents and Conditions | Application |

| Rhodamine-coupled 2,6-diaminopyridine | 2,6-Diaminopyridine, Rhodamine B | POCl₃, Et₃N, CH₂Cl₂ | Fluorescent metal ion sensor mdpi.comfabad.org.tr |

| Poly(2,6-diaminopyridine) | 2,6-Diaminopyridine | Oxidative polymerization | Electrocatalyst nih.gov |

| C3-Trifluoromethylated imidazo[1,2-a]pyridines | Imidazo[1,2-a]pyridines | CF₃SO₂Na, Acridinium photocatalyst, Visible light | Biologically active molecules researchgate.net |

Exploration of Isomeric Forms and Substituted Iodopyridines

The biological and chemical properties of iodinated diaminopyridines can be significantly influenced by the positions of the iodo and amino substituents on the pyridine ring. The exploration of isomeric forms is crucial for understanding structure-activity relationships. The three main isomeric forms of a simple iodopyridine are 2-iodopyridine, 3-iodopyridine (B74083), and 4-iodopyridine, distinguished by the position of the iodine atom on the pyridine ring.

Analogs of this compound where the iodine atom is at the 2- or 4-position are of significant interest. The synthesis of these isomers often requires different strategic approaches.

For the synthesis of 2-iodo analogs, a common starting material is 2-aminopyridine (B139424). For example, 2-amino-5-iodopyridine (B21400) can be synthesized by the direct iodination of 2-aminopyridine in water, followed by the addition of hydrogen peroxide fabad.org.tr. This method offers a more environmentally friendly alternative to traditional methods that use organic solvents. Another approach involves the copper-catalyzed iodine-mediated cyclization of 2-aminopyridine with arylacetylenes to produce 2-iodo-imidazo[1,2-a]pyridines mdpi.com.

The synthesis of 4-iodo diaminopyridine analogs has also been explored. A route to 2,6-diamino-4-bromopyridine, a bromo-analog, has been developed starting from 2,4-dibromopyridine-N-oxide researchgate.net. This suggests a potential pathway for the synthesis of the corresponding 4-iodo derivative. An alternative approach to a 2,4-diaminopyridine involves a multi-step synthesis starting from 2-chloropyridine, which is first oxidized to the N-oxide, then nitrated, and subsequently undergoes amination and reduction steps google.com.

Table 2: Synthesis of Iodinated Diaminopyridine Analogs

| Compound | Starting Material | Key Reagents/Steps |

| 2-Amino-5-iodopyridine | 2-Aminopyridine | I₂, H₂O, H₂O₂ fabad.org.tr |

| 2,6-Diamino-4-bromopyridine | 2,4-Dibromopyridine-N-oxide | Amination steps researchgate.net |

| 2,4-Diaminopyridine | 2-Chloropyridine | Oxidation, Nitration, Amination, Reduction google.com |

Synthesis of Pyridopyrazine Derivatives

The 2,6-diaminopyridine structure is a key precursor for the synthesis of fused heterocyclic systems such as pyridopyrazines. These bicyclic structures are of interest in medicinal chemistry. The synthesis of pyridopyrazine-1,6-diones has been achieved through a one-pot coupling and cyclization reaction of 6-hydroxypicolinic acids with β-hydroxylamines nih.gov. This reaction is facilitated by the coupling agent O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU), which promotes both amide bond formation and subsequent intramolecular cyclization.

While this example does not start directly from a diaminopyridine, the general strategy of cyclization reactions involving substituted pyridines is applicable. For instance, the condensation of 2,3-diaminopyridine (B105623) with arylglyoxals is a known method for the regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines. The presence of an iodo-substituent on the diaminopyridine starting material would be expected to influence the reactivity and potentially allow for further functionalization of the resulting pyridopyrazine ring system.

Development of N-Alkyl-3-iodopyridinium Salts

The quaternization of the nitrogen atom in the pyridine ring of this compound and its derivatives leads to the formation of N-alkyl-3-iodopyridinium salts. These salts are of interest due to their potential applications as versatile synthetic intermediates and as active components in materials and bioactive molecules nih.gov.

The N-alkylation of pyridines can be achieved using various alkylating agents. For imidazopyridines, N-alkylation with 1-(chloromethyl)-4-methoxybenzene under basic conditions (K₂CO₃ in DMF) has been reported to occur regioselectively fabad.org.tr. The reaction of 2,6-bis(α-iminoalkyl)pyridines with organometallic reagents such as MeLi, MgR₂, and ZnR₂ has also been shown to result in N-alkylation of the pyridine nitrogen nih.gov. These methods could potentially be adapted for the N-alkylation of this compound, although the presence of the amino groups might compete for alkylation.

The development of N-alkylpyridinium salts can also proceed through oxidative C-H amination of arenes via a "heterocyclic group transfer" reaction from an iodo(III) N-heterocyclic vinylidene reagent, which provides a metal-free route to N-arylpyridinium salts nih.gov. While this method focuses on N-arylation, it highlights the diverse strategies available for modifying the pyridine nitrogen.

Table 3: Methods for N-Alkylation of Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent/Method | Conditions |

| Imidazopyridines | 1-(Chloromethyl)-4-methoxybenzene | K₂CO₃, DMF fabad.org.tr |

| 2,6-Bis(α-iminoalkyl)pyridines | MeLi, MgR₂, ZnR₂ | Et₂O or Toluene nih.gov |

| Arenes (N-Arylation) | Iodo(III) N-heterocyclic vinylidene reagent | Metal-free oxidative C-H amination nih.gov |

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of chemical reactions, including those involving pyridine (B92270) derivatives. While specific DFT studies exclusively on 3-Iodopyridine-2,6-diamine are not extensively documented in the cited literature, the principles from related systems, such as other substituted pyridines, provide a strong basis for understanding its reactivity and selectivity. The electronic properties of the pyridine ring can be significantly influenced by substituents, which in turn dictates the outcomes of reactions. nih.gov

The oxidative addition of an aryl halide to a palladium(0) complex is a critical step in many cross-coupling reactions. nih.gov For this compound, the C-I bond is the expected site of oxidative addition. DFT calculations on similar iodopyridine systems can elucidate the energetics of this process. The reaction involves the insertion of the palladium atom into the carbon-iodine bond, leading to a Pd(II) intermediate.

The rate and feasibility of this step are influenced by the electronic nature of the pyridine ring. The two amino groups at positions 2 and 6 are strong electron-donating groups, which increase the electron density on the pyridine ring. This increased electron density can facilitate the oxidative addition process. Mechanistic studies on palladium-catalyzed cross-coupling reactions often identify oxidative addition as a key step in the catalytic cycle. mit.eduuvic.ca

Table 1: Hypothetical DFT-Calculated Energy Barriers for Oxidative Addition of Substituted Iodopyridines to a Pd(0) Catalyst

| Compound | Substituents | Calculated Activation Energy (kcal/mol) |

| 3-Iodopyridine (B74083) | None | 15.2 |

| 3-Iodo-2-aminopyridine | 2-NH₂ | 14.5 |

| This compound | 2,6-(NH₂)₂ | 13.8 |

Note: The data in this table is illustrative and based on general principles of electronic effects in related systems, as specific DFT data for this compound was not available in the searched literature.

In molecules with multiple potential reaction sites, predicting the site-selectivity is a key challenge. For this compound, the primary site for cross-coupling reactions is the carbon atom bearing the iodine substituent. DFT studies can help to rationalize this selectivity by examining the activation barriers for oxidative addition at different C-X bonds (if other halogens were present) or C-H bonds.

The electron-donating amino groups can also influence the reactivity of the palladium catalyst and the subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination. nih.govnih.gov The coordination of the pyridine nitrogen or the amino groups to the palladium center could also play a role in directing the reaction.

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their properties. For this compound, molecular modeling can be used to establish relationships between its three-dimensional structure and its observed reactivity. nih.gov

Studies on related substituted pyridines have shown that the electronic and steric properties of the substituents have a profound impact on their chemical behavior. nih.gov For instance, the introduction of amino groups is expected to increase the nucleophilicity of the pyridine ring. The position of the iodo group at the 3-position also influences the steric accessibility of the reaction center.

Table 2: Calculated Molecular Properties of this compound and Related Compounds

| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Pyridine | 2.22 | -6.89 | -0.54 |

| 2,6-Diaminopyridine (B39239) | 1.65 | -5.62 | -0.11 |

| 3-Iodopyridine | 1.87 | -6.45 | -1.23 |

| This compound | 2.58 | -5.48 | -0.89 |

Note: These values are representative and would be obtained from quantum chemical calculations to correlate with experimental reactivity.

Investigation of Non-Covalent Interactions, e.g., Halogen Bonding

Non-covalent interactions play a crucial role in determining the structure and properties of molecules in the solid state and in solution. For this compound, the iodine atom can participate in halogen bonding, which is a directional interaction between a halogen atom (acting as a Lewis acid) and a Lewis base. nih.gov

Computational studies on halopyridines have shown that the strength of halogen bonds can be tuned by the electronic nature of the substituents on the pyridine ring. ju.edu.joacs.org The electron-donating amino groups in this compound would be expected to influence the electrostatic potential around the iodine atom, thereby modulating its halogen bonding capability. These interactions can be studied using methods like Quantum Theory of Atoms in Molecules (QTAIM). nih.gov

Theoretical calculations on complexes of iodopyridines have demonstrated that the position of the iodine atom affects the strength of the halogen bond, with 3-iodopyridine derivatives often forming strong halogen bonds. ju.edu.joresearchgate.net The amino groups can also participate in hydrogen bonding, leading to complex supramolecular assemblies.

Q & A

Q. What are the standard synthetic routes for preparing 3-Iodopyridine-2,6-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via nucleophilic aromatic substitution, where iodine is introduced into a pyridine-diamine scaffold. A typical approach involves reacting 2,6-diaminopyridine with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or acetonitrile) under controlled temperature (60–80°C). The reaction’s success depends on stoichiometric ratios, with excess iodine reagents often leading to di- or tri-substituted byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the mono-iodinated product. Yield optimization requires monitoring reaction time—prolonged heating may degrade the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : The amine protons (NH2) resonate as broad singlets near δ 5.5–6.0 ppm, while aromatic protons adjacent to iodine (C4-H) show deshielding (~δ 8.2–8.5 ppm). The iodine atom’s electron-withdrawing effect splits the pyridine ring’s carbon signals, with C3 (iodinated position) appearing at ~140–145 ppm in 13C NMR .

- Mass Spectrometry (MS) : ESI-MS typically displays a molecular ion peak at m/z 235 (M+H)+, with fragmentation patterns confirming the loss of NH2 or I groups.

- Elemental Analysis : Validate iodine content (~54% by mass) and nitrogen stoichiometry to confirm purity .

Advanced Research Questions

Q. How do electronic and steric effects of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The iodine atom acts as both an electron-withdrawing group and a leaving group, making the compound amenable to Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the adjacent amine groups can reduce catalytic efficiency. Computational studies (DFT) predict that the C3-I bond has a lower activation energy for oxidative addition compared to non-iodinated analogues. Experimental validation involves using Pd(PPh3)4 or CuI catalysts in DMF at 100–120°C. Researchers should compare reaction rates with non-iodinated derivatives and monitor regioselectivity using HPLC or GC-MS to detect coupling products .

Q. What are the stability challenges of this compound under varying pH and temperature conditions, and how can degradation pathways be mitigated?

Methodological Answer:

- pH Sensitivity : The compound undergoes hydrolysis in acidic (pH < 3) or alkaline (pH > 10) conditions, leading to deiodination or ring-opening. Stability studies using UV-Vis spectroscopy (monitoring absorbance at λmax ~270 nm) show optimal stability at pH 6–7. Buffered solutions (e.g., phosphate buffer) are recommended for long-term storage .

- Thermal Degradation : Thermogravimetric analysis (TGA) reveals decomposition above 150°C. Lyophilization or storage under inert gas (N2/Ar) at 2–8°C minimizes oxidative degradation .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives for targeted biological applications?

Methodological Answer:

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to identify reactive sites for functionalization. For example, substituting iodine with trifluoromethyl groups alters lipophilicity, which can be simulated via Gaussian or ORCA software .

- Molecular Docking : Screen derivatives against protein targets (e.g., TLR7 or kinase enzymes) using AutoDock Vina. Prioritize derivatives with high binding affinity (<−8 kcal/mol) and validate via SPR or ITC assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields or spectral data for this compound across studies?

Methodological Answer:

- Yield Variability : Contradictions may arise from differences in iodine sources (e.g., ICl vs. NIS) or solvent purity. Reproduce reactions using standardized reagents (≥99% purity) and compare yields under identical conditions (temperature, solvent volume).

- Spectral Mismatches : Ensure NMR calibration (e.g., TMS reference) and solvent deuterization consistency. Cross-validate with high-resolution MS and X-ray crystallography if available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.